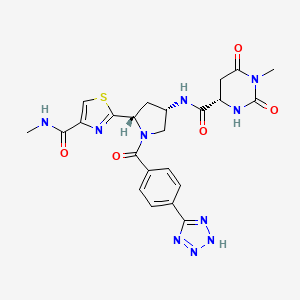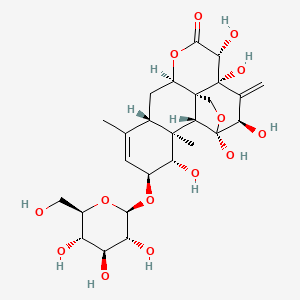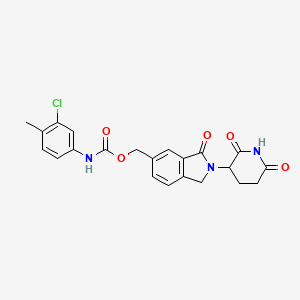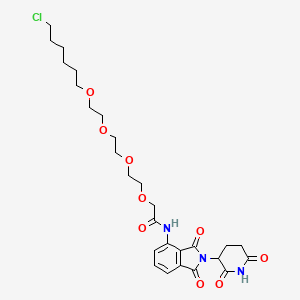
Pomalidomide-amino-PEG4-C4-Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-amino-PEG4-C4-Cl is a compound that serves as an E3 ligase ligand-linker conjugate. It contains a Pomalidomide-based cereblon ligand and a linker, making it useful in the synthesis of PROTACs (proteolysis-targeting chimeras) . This compound is significant in the field of targeted protein degradation, which is a promising approach in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-amino-PEG4-C4-Cl involves multiple steps. One common method includes the reaction of Pomalidomide with a PEG4 linker and a chlorinated carbon chain. The process typically involves the use of coupling agents and suitable solvents to facilitate the reaction .
Industrial Production Methods
For industrial production, continuous flow synthesis is often employed. This method allows for a more efficient and scalable production process. The continuous flow approach involves a series of reactions carried out in a flow reactor, which improves yield and purity while reducing production time .
化学反应分析
Types of Reactions
Pomalidomide-amino-PEG4-C4-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated carbon chain can undergo nucleophilic substitution reactions.
Coupling Reactions: The compound can be coupled with other molecules to form larger conjugates.
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Solvents: Suitable solvents such as DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are often used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various PROTACs, which are used for targeted protein degradation .
科学研究应用
Pomalidomide-amino-PEG4-C4-Cl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug discovery .
作用机制
The mechanism of action of Pomalidomide-amino-PEG4-C4-Cl involves its role as an E3 ligase ligand-linker conjugate. It binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway . The compound’s ability to target specific proteins for degradation makes it a valuable tool in drug discovery and therapeutic development.
相似化合物的比较
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar structural features.
Lenalidomide: Another derivative of thalidomide with enhanced efficacy and reduced toxicity.
Pomalidomide: The parent compound of Pomalidomide-amino-PEG4-C4-Cl, used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to its specific design as a PROTAC component. Its ability to link a Pomalidomide-based cereblon ligand with a PEG4 linker and a chlorinated carbon chain allows for targeted protein degradation, which is not a feature of its parent compounds .
属性
分子式 |
C27H36ClN3O9 |
|---|---|
分子量 |
582.0 g/mol |
IUPAC 名称 |
2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C27H36ClN3O9/c28-10-3-1-2-4-11-37-12-13-38-14-15-39-16-17-40-18-23(33)29-20-7-5-6-19-24(20)27(36)31(26(19)35)21-8-9-22(32)30-25(21)34/h5-7,21H,1-4,8-18H2,(H,29,33)(H,30,32,34) |
InChI 键 |
DMPRYECVRPAIQX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


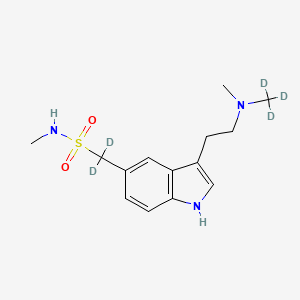

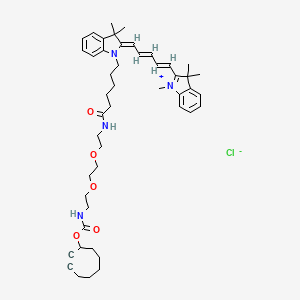
![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
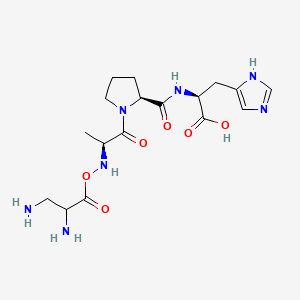
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)
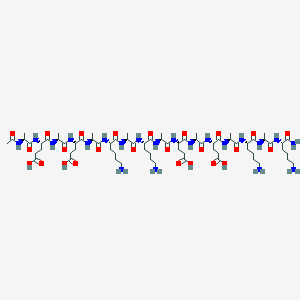
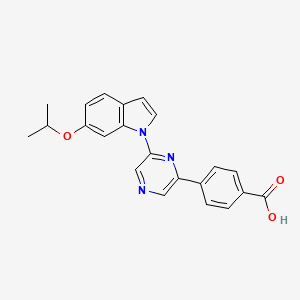
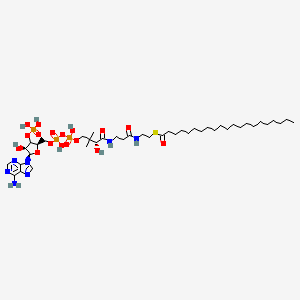
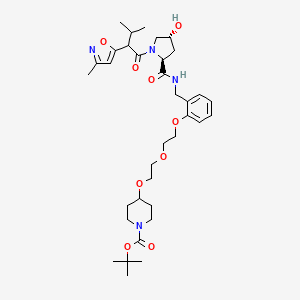
![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)
